molecular formula C18H22N4O2 B5472805 N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B5472805
M. Wt: 326.4 g/mol
InChI Key: HRDGCRLWVZIBEJ-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that features a benzofuran ring fused with an imidazo[1,2-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and imidazo[1,2-a]pyrazine intermediates. The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions. The imidazo[1,2-a]pyrazine moiety is often prepared via a condensation reaction between a diamine and a diketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The imidazo[1,2-a]pyrazine moiety can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the imidazo[1,2-a]pyrazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include oxidized quinone derivatives, reduced dihydro derivatives, and substituted benzofuran and imidazo[1,2-a]pyrazine compounds.

Scientific Research Applications

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-a]pyrazine moiety can bind to nucleic acids, affecting gene expression and protein synthesis. These interactions result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 2,3-dihydrobenzofuran and 2,2-dimethylbenzofuran share structural similarities with the benzofuran ring.

    Imidazo[1,2-a]pyrazine derivatives: Compounds like imidazo[1,2-a]pyrazine-3-carboxamide and 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide share similarities with the imidazo[1,2-a]pyrazine moiety.

Uniqueness

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide is unique due to the combination of the benzofuran and imidazo[1,2-a]pyrazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2)8-13-7-12(3-4-15(13)24-18)9-20-17(23)14-11-22-6-5-19-10-16(22)21-14/h3-4,7,11,19H,5-6,8-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDGCRLWVZIBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CNC(=O)C3=CN4CCNCC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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